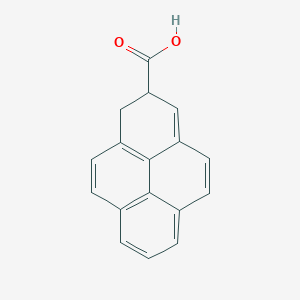

7,8-Dihydropyrene-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-Dihydropyrene-7-carboxylate is an organic polycyclic compound.

Aplicaciones Científicas De Investigación

Environmental Applications

Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

7,8-Dihydropyrene-7-carboxylate is a key intermediate in the microbial degradation of PAHs, particularly benzo[a]pyrene. Research has shown that certain bacteria, such as Mycobacterium vanbaalenii PYR-1 and Pseudomonas putida G7, can metabolize benzo[a]pyrene into 7,8-dihydropyrene-7-carboxylic acid through various enzymatic pathways. These bacteria utilize this compound as part of their metabolic process to break down harmful environmental pollutants .

Case Study: Microbial Degradation Pathways

A study demonstrated that Mycobacterium vanbaalenii PYR-1 effectively degrades benzo[a]pyrene via a series of metabolic reactions leading to the formation of this compound. This process involves the initial hydroxylation of benzo[a]pyrene to form dihydrodiols, which are then further oxidized into carboxylic acids. The ability of these bacteria to utilize PAHs as carbon sources highlights the potential for bioremediation strategies using this compound as a target for enhancing microbial degradation pathways .

Potential Anticancer Activity

Research indicates that pyrene derivatives exhibit significant biological activity, including anticancer properties. Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain substituted pyrenes can induce apoptosis in various cancer cell lines .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrene derivatives against human colon (HT-29) and breast (MCF-7) cancer cell lines. The results indicated that modifications at specific positions on the pyrene ring significantly affected biological activity. Compounds with carboxylate substituents demonstrated enhanced interaction with cellular targets involved in cancer progression .

Propiedades

Fórmula molecular |

C17H12O2 |

|---|---|

Peso molecular |

248.27 g/mol |

Nombre IUPAC |

1,2-dihydropyrene-2-carboxylic acid |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-8,14H,9H2,(H,18,19) |

Clave InChI |

BGDJGAAPLUVPMU-UHFFFAOYSA-N |

SMILES canónico |

C1C(C=C2C=CC3=CC=CC4=C3C2=C1C=C4)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.